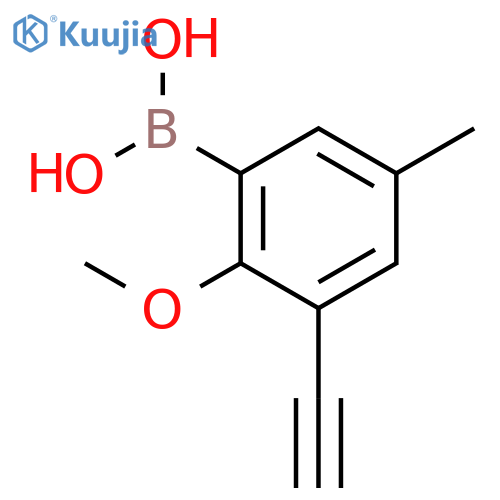

Cas no 884010-41-7 (Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)-)

884010-41-7 structure

商品名:Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)-

CAS番号:884010-41-7

MF:C10H11BO3

メガワット:190.003543138504

CID:4290096

Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)- 化学的及び物理的性質

名前と識別子

-

- Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)-

- Boronic acid, B-(3-ethynyl-2-methoxy-5-methylphenyl)-

-

- インチ: 1S/C10H11BO3/c1-4-8-5-7(2)6-9(11(12)13)10(8)14-3/h1,5-6,12-13H,2-3H3

- InChIKey: XBFWIIFLMPMTFT-UHFFFAOYSA-N

- ほほえんだ: B(C1=CC(C)=CC(C#C)=C1OC)(O)O

Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8830940-1.0g |

(3-ethynyl-2-methoxy-5-methylphenyl)boronic acid |

884010-41-7 | 95% | 1.0g |

$0.0 | 2022-12-08 |

Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)- 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

884010-41-7 (Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)-) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量